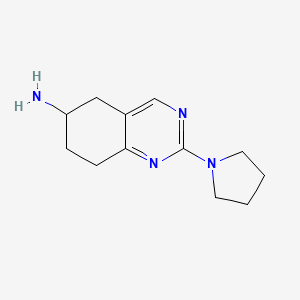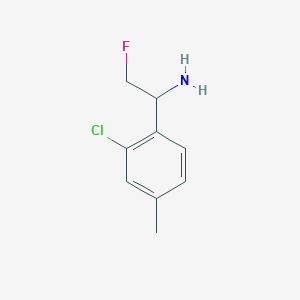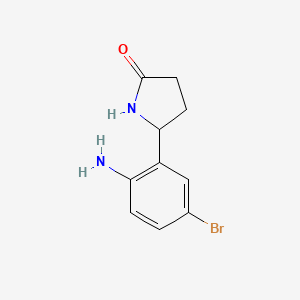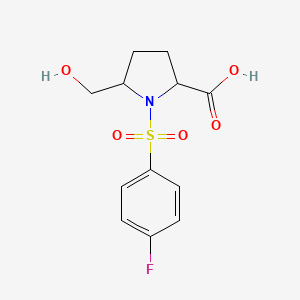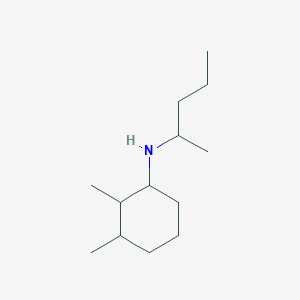
4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that contains an oxazole ring substituted with a cyclopropyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclopropyl-substituted nitrile with a trifluoromethyl-substituted ketone in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can be compared with other similar compounds, such as:
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: This compound has a pyrimidine ring instead of an oxazole ring, leading to different chemical and biological properties.
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid: This compound contains a pyrazole ring and exhibits different reactivity and applications.
2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid: This compound has two trifluoromethyl groups and a pyrimidine ring, offering unique properties compared to the oxazole derivative.
Properties
CAS No. |
2060063-59-2 |
|---|---|
Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
4-cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7-12-4(3-1-2-3)5(15-7)6(13)14/h3H,1-2H2,(H,13,14) |
InChI Key |
PETWRRSDZLYKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(OC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


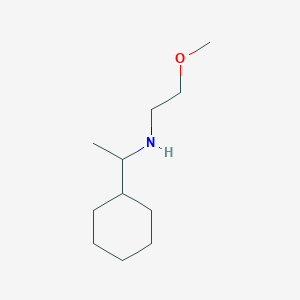

![7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13257974.png)
![2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13257980.png)
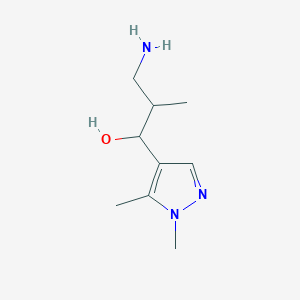
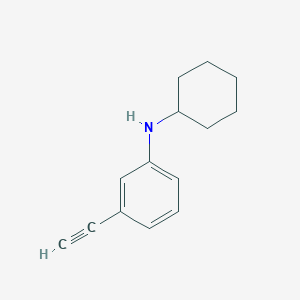
![3-[(Difluoromethyl)sulfanyl]propanoic acid](/img/structure/B13258008.png)
